4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride
Description
4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride (CAS: 2206607-66-9) is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and material science. The compound consists of a carboxylic acid moiety substituted with a methylamide group at position 1 and an amino group at position 4 of the bicyclo[2.2.2]octane framework, with the hydrochloride salt enhancing its solubility in polar solvents . It is primarily used as a building block for synthesizing pharmacologically active molecules, particularly in central nervous system (CNS) drug discovery due to its ability to modulate neurotransmitter receptors .
Properties
IUPAC Name |
4-amino-N-methylbicyclo[2.2.2]octane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12-8(13)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOKKAZAJURIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCC(CC1)(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Multi-step Synthesis via Cyanobicyclo Intermediates
A well-documented industrially relevant process starts from 4-cyanocyclohexa-1,3-diene-1-carboxylic acid or its alkyl esters, which undergo ethylene addition to form 4-cyanobicyclo[2.2.2]oct-2-en-1-carboxylic acid derivatives. Subsequent catalytic hydrogenation, hydrolysis, and amide formation yield the target compound or its acid form. This method avoids toxic intermediates like ethane-1,2-dithiol and reduces the number of steps compared to earlier processes involving bisethylenethioketal desulfurization and multiple ester hydrolyses.
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Reaction of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid with ethylene at elevated temperature (180–210°C) under high pressure (100–300 kg/cm²) to form bicyclic cyanides.
Catalytic hydrogenation using Raney nickel at 50–60°C under hydrogen pressure (~50–60 kg/cm²) to reduce the nitrile to the amine.
Acid hydrolysis with 4N HCl under reflux for 4 hours to obtain the hydrochloride salt.
Yields: Approximately 65–89% for key intermediates and final product in hydrochloride form.
Advantages: Fewer steps, avoidance of highly toxic reagents, and relatively mild reaction conditions without requiring extreme pressures (~1000 atmospheres) or special reactors.
| Step | Reaction Conditions | Catalyst/Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Ethylene addition to cyanocyclohexadiene | 180–210°C, 100–300 kg/cm² | Ethylene gas | 65–80 | Formation of 4-cyanobicyclo[2.2.2]oct-2-en-1-carboxylic acid esters |
| Catalytic hydrogenation | 50–60°C, 50–60 kg/cm² | Raney nickel | 65–89 | Reduction of nitrile to amine |
| Acid hydrolysis | Reflux, 4 hours | 4N HCl | - | Conversion to hydrochloride salt |
Catalytic Hydrogenation of Protected Amino Esters
Hydrogenation of methyl 4-[(benzyloxy)carbonyl]amino]bicyclo[2.2.2]octane-1-carboxylate in methanol using palladium hydroxide on carbon (Pd(OH)2/C) or 10% Pd on activated carbon under hydrogen atmosphere at room temperature yields methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. Reaction times vary from 1 hour to 48 hours depending on catalyst and conditions, with yields ranging from 12% to 27%.
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Solvent: Methanol
Catalyst: Pd(OH)2/C or Pd/C
Temperature: 20°C (room temperature)
Hydrogen pressure: Atmospheric or slight overpressure
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20% Pd(OH)2/C, 1h, 27% yield
10% Pd/C, 48h, 12% yield
Amide Formation via Carbodiimide Coupling
Coupling of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate with carboxylic acids using 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature for 18 hours produces amide derivatives with moderate yields (~27%).
| Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of protected amino ester | Methanol, Pd(OH)2/C, 20°C, 1h | 27 | Efficient deprotection and reduction |
| Carbodiimide-mediated amide coupling | CH2Cl2, EDC HCl, DMAP, 20°C, 18h | 27 | Formation of amide bond |
Neat Reaction and Subsequent Hydrolysis
A neat (solvent-free) reaction of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate with ethyl N-cyano-2-methyl-2-phenoxypropanimidoate at 100°C under nitrogen for 5 hours followed by LiOH-mediated hydrolysis in methanol/water mixture and acidification yields purified amide products. This method allows for clean conversion with preparative reverse phase HPLC purification.
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Neat heating avoids solvent waste.
Hydrolysis step converts intermediates to desired amide.
Purification by preparative HPLC ensures high purity.
Yield: Approximately 20% for the final purified compound.
Reductive Amination and Subsequent Reduction
Reductive amination of bicyclo[2.2.2]octane derivatives with aldehydes followed by sodium cyanoborohydride reduction in ethanol at reflux yields substituted amino derivatives. Subsequent lithium hydroxide hydrolysis and acidification afford the desired carboxylic acid methylamide hydrochloride salts.
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Reflux in ethanol for 2 hours (imine formation)
Sodium cyanoborohydride addition and reflux for 1 hour (reduction)
Hydrolysis with lithium hydroxide overnight at 50°C
Acidification with HCl to pH 5–6
Yields: Around 20–30% after purification.
A recent patent (WO2019075004A1) describes oxidative treatment of 1,4-dimethylene cyclohexane with transition metal catalysts, followed by reductive amination and functional group transformations (phosgene treatment, hydroformylation, amination) to access bicyclo[2.2.2]octane derivatives including amino and carboxamide functionalities.
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Use of transition metal catalysts for selective oxidation.
Modular functionalization steps allowing introduction of amino and carboxamide groups.
Conditions vary from mild to moderate temperatures (90–250°C) and pressures (5–300 bar).
Potential advantages: Streamlined synthesis with fewer steps and scalable conditions.
[Source: WO2019075004A1 patent]
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Cyanocyclohexadiene + Ethylene + Raney Ni hydrogenation | 4-cyanocyclohexa-1,3-diene-1-carboxylic acid or esters | Ethylene, Raney Ni, HCl | 180–210°C, 100–300 kg/cm²; 50–60°C, 50–60 kg/cm²; reflux in HCl | 65–89 | Industrially feasible, fewer steps, avoids toxic reagents | Requires high pressure equipment |
| Hydrogenation of protected amino ester | Methyl 4-[(benzyloxy)carbonyl]amino derivative | Pd(OH)2/C or Pd/C, H2 | 20°C, 1–48 h | 12–27 | Mild conditions | Low yield, long reaction times |
| Carbodiimide-mediated amide coupling | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate + acid | EDC HCl, DMAP | 20°C, 18 h | ~27 | Efficient amide bond formation | Moderate yield |
| Neat reaction + LiOH hydrolysis + HPLC purification | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate + imidoate | LiOH, nitrogen atmosphere | 100°C, 5 h + reflux overnight | ~20 | Solvent-free step, clean product | Moderate yield, requires HPLC |
| Transition metal-catalyzed oxidation + reductive amination | 1,4-dimethylene cyclohexane | Transition metals, phosgene, Co or Ru catalysts | 90–250°C, 5–300 bar | Not specified | Modular, scalable | Complex catalyst system |
The process starting from 4-cyanocyclohexa-1,3-diene-1-carboxylic acid derivatives is the most documented and industrially relevant, providing good yields and avoiding hazardous reagents.
Catalytic hydrogenation with Raney nickel remains a cornerstone for nitrile reduction to amine in this bicyclic system.
Protective group strategies (e.g., benzyloxycarbonyl) and their removal by hydrogenation are common but may suffer from low yields and longer reaction times.
Carbodiimide coupling is effective for amide formation but yields are moderate, possibly due to steric hindrance in the bicyclic scaffold.
Recent synthetic innovations focus on oxidative functionalization and modular transformations, potentially improving scalability and diversity of derivatives.
Chemical Reactions Analysis
Types of Reactions
4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
1.1 Neurological Research
AMBOCA has been investigated for its potential neuroprotective effects. Studies suggest that compounds with a bicyclic structure can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its viability as a candidate for drug development targeting central nervous system disorders .
1.2 Antidepressant Activity
Research indicates that AMBOCA may exhibit antidepressant-like effects in animal models. Its structural similarity to known psychoactive compounds allows it to modulate serotonin and norepinephrine levels, which are crucial in mood regulation . Further studies are needed to elucidate the exact mechanisms and efficacy in human subjects.
Organic Synthesis
2.1 Enantioselective Synthesis
AMBOCA is utilized as a building block in the enantioselective synthesis of various biologically active compounds. Its unique bicyclic structure provides a versatile framework for creating complex molecules through reactions such as cycloaddition and functional group transformations . For instance, researchers have successfully employed AMBOCA in the synthesis of bicyclo[2.2.2]octane-1-carboxylates, achieving high yields and enantioselectivity under mild conditions .
2.2 Tandem Reactions
The compound has been shown to facilitate tandem reactions that allow for rapid assembly of complex structures from simpler precursors. This capability is particularly valuable in the pharmaceutical industry, where efficiency and yield are paramount .
Materials Science
3.1 Polymer Chemistry
AMBOCA's functional groups make it suitable for incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. Research is ongoing into its use as a monomer or additive in the development of advanced polymers with tailored properties for specific applications .
3.2 Nanotechnology
In nanotechnology, AMBOCA has been explored as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to form stable complexes with metal ions can be leveraged to create metal-organic frameworks (MOFs) or other nanostructures that have applications in catalysis and drug delivery systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Neuroprotective Effects | Investigated the impact of AMBOCA on neuronal cell lines | Showed significant reduction in cell death under oxidative stress conditions |
| Enantioselective Synthesis Research | Developed methods for synthesizing bicyclo[2.2.2]octane derivatives | Achieved >96% enantiomeric excess using AMBOCA as a starting material |
| Polymer Composite Development | Explored the use of AMBOCA in creating new polymer blends | Resulted in improved tensile strength and thermal resistance |
Mechanism of Action
The mechanism of action of 4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, potentially affecting their function. The bicyclo[2.2.2]octane structure provides rigidity, which can influence the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The bicyclo[2.2.2]octane core is conserved across analogs, but substitutions at positions 1 and 4 significantly alter physicochemical and functional properties. Key analogs include:
Physicochemical Properties
- Solubility : The hydrochloride salt form (e.g., 2206607-66-9) exhibits superior aqueous solubility compared to the free acid (13595-17-0) due to ionic interactions .
- Lipophilicity : Cyclopropylamide (2206607-70-5) and cyclopropylmethylamide derivatives (2206607-78-3) show increased logP values, favoring membrane permeability .
- Reactivity : The methyl ester (135908-43-9) undergoes hydrolysis to the carboxylic acid under basic conditions, while the carbonitrile (160133-27-7) resists hydrolysis, enabling stable intermediate formation .
Research Findings and Trends
- Dipole Moments: Studies on 4-aminobicyclo[2.2.2]octane-1-carboxylic acid reveal a dipole moment of 3.2 D, influenced by the amino group’s electron-donating effects. This property impacts binding affinity in receptor-ligand interactions .
Biological Activity
4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride (commonly referred to as ABOC) is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of ABOC, emphasizing its mechanisms, applications in medicinal chemistry, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 854214-59-8
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- Purity : ≥97% .
ABOC exhibits various biological activities primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The compound has been noted for its:
- Anti-plasmin activity : This property suggests a role in modulating fibrinolysis, potentially benefiting conditions related to blood clotting disorders .
- Chiral scaffold properties : ABOC serves as a chiral building block in the synthesis of foldamers and catalysts, enhancing molecular diversity in drug development .
Pharmacological Applications
The pharmacological potential of ABOC has been explored in several contexts:
- Antitumoral compounds : Research indicates that derivatives of bicyclo[2.2.2]octane structures can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme inhibitors : ABOC has been synthesized as part of compounds that inhibit specific enzymes, showcasing its utility in drug design targeting metabolic pathways .
Study 1: Enantioselective Synthesis
A study demonstrated the enantioselective synthesis of bicyclo[2.2.2]octane derivatives, including ABOC, using a tandem reaction that provided high yields and stereoselectivity. This synthetic route allowed for the rapid generation of diverse compounds for biological testing .
Study 2: Structural Analysis and Biological Testing
Research conducted by Milbeo et al. highlighted the use of ABOC derivatives in creating chiral constrained scaffolds that enhance the stability and activity of peptide-based therapeutics. The study emphasized the structural advantages conferred by the bicyclic framework in developing novel therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H16ClNO2 |
| Molecular Weight | 205.68 g/mol |
| CAS Number | 854214-59-8 |
| Purity | ≥97% |
| Anti-plasmin Activity | Yes |
| Applications | Antitumoral, enzyme inhibitors |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride?
Answer:
The synthesis of bicyclo[2.2.2]octane derivatives often involves convergent approaches. For example, Asciminib hydrochloride (a structurally complex bicyclic compound) is synthesized via a multi-step process involving key transformations in side chains and the main bicyclic scaffold, followed by hydrochloride salt formation . Retrosynthetic analysis tools, leveraging databases like PISTACHIO and REAXYS, can predict feasible routes for one-step or multi-step syntheses of bicyclic amines. Key steps may include:
- Amide bond formation between the bicyclo[2.2.2]octane carboxylic acid and methylamine.
- Salt formation using HCl in polar solvents (e.g., ethanol or acetone) to precipitate the hydrochloride salt.
- Purification via recrystallization or chromatography, guided by intermediates described in related bicyclo[2.2.2]octane derivatives (e.g., methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Characterization should combine spectroscopic , chromatographic , and elemental analysis :
- NMR (¹H/¹³C) : Verify bicyclo[2.2.2]octane ring integrity and amine/amide functional groups. For example, methylamide protons typically resonate at δ 2.8–3.2 ppm.
- HPLC-MS : Assess purity (>98%) and confirm molecular ion peaks (e.g., [M+H]+ for C₁₁H₂₁N₂O₂·HCl).
- X-ray crystallography : Resolve stereochemical ambiguities, as seen in studies of imidapril stereoisomers .
- Elemental analysis : Validate C/H/N/Cl ratios against theoretical values.
Advanced: How do stereochemical considerations impact the synthesis and activity of this compound?
Answer:
The bicyclo[2.2.2]octane scaffold imposes rigid stereoelectronic constraints. Key challenges include:
- Stereoselective functionalization : The 1- and 4-positions are sterically hindered, requiring catalysts (e.g., chiral amines or transition metals) to direct regioselective amidation.
- Salt formation : Protonation of the amino group (pKa ~8–10) must be controlled to avoid racemization during HCl addition, as observed in diastereomeric separations of imidapril .
- Bioactivity implications : Structural analogs like 4-(aminomethyl)-N-Cbz-bicyclo[2.2.2]octan-1-amine hydrochloride show that stereochemistry affects receptor binding .
Advanced: What strategies resolve contradictions in solubility and stability data for this compound?
Answer:
Discrepancies in solubility/stability often arise from:
- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous salts) exhibit varying solubility. Use DSC/TGA to identify polymorphs.
- pH-dependent degradation : Hydrochloride salts may hydrolyze in aqueous solutions. Stability studies under accelerated conditions (40°C/75% RH) can model degradation pathways .
- Counterion effects : Compare hydrochloride with other salts (e.g., trifluoroacetate) to optimize solubility, as seen in methyl 4-aminothiophene-3-carboxylate hydrochloride .
Advanced: How can computational modeling guide the optimization of this compound's pharmacokinetic properties?
Answer:
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or transporters) using the bicyclo[2.2.2]octane core as a rigid scaffold.
- ADMET prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and CYP450 inhibition.
- Docking studies : Align with pleuromutilin antibiotics (e.g., valnemulin hydrochloride), which share bicyclic motifs and inhibit ribosomal RNA .
Basic: What solvents and reaction conditions are optimal for recrystallizing the hydrochloride salt?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for dissolution, followed by anti-solvent (e.g., diethyl ether) addition to precipitate the salt.
- Temperature control : Slow cooling from 60°C to 4°C enhances crystal uniformity.
- Drying : Lyophilization or vacuum drying at 40°C prevents hydrate formation .
Advanced: How can researchers validate the compound's mechanism of action in biological systems?
Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target proteins.
- Cellular assays : Use fluorescent probes (e.g., FITC-labeled analogs) to track intracellular localization.
- Mutagenesis studies : Identify critical residues in target proteins by comparing wild-type and mutant responses, as applied in oxytetracycline hydrochloride research .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure.
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How can isotopic labeling (e.g., deuterated analogs) aid in metabolic studies?
Answer:
- Synthesis : Replace hydrogen with deuterium at metabolically stable positions (e.g., methyl groups) using deuterated methylamine (CH₃ND₂·DCl) .
- LC-MS/MS tracking : Monitor deuterated metabolites in in vitro/in vivo systems to identify metabolic hotspots.
Advanced: What analytical techniques differentiate between the free base and hydrochloride forms?
Answer:
- FT-IR : HCl salts show characteristic N–H⁺ stretches (~2500–3000 cm⁻¹).
- Titration : Potentiometric titration with NaOH quantifies free HCl content.
- ¹³C NMR : Compare chemical shifts of protonated vs. unprotonated amine carbons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
